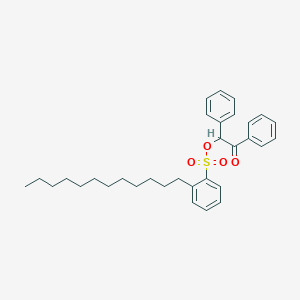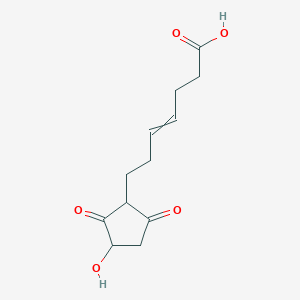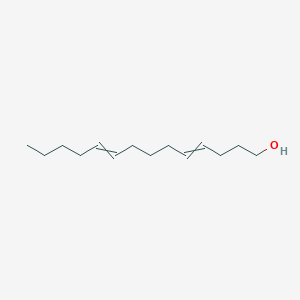
Tetradeca-4,9-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradeca-4,9-dien-1-ol: is an organic compound with the molecular formula C14H26O . It is a type of alcohol characterized by the presence of two double bonds located at the 4th and 9th positions of the tetradecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetradeca-4,9-dien-1-ol typically involves the stereoselective hydrogenation of 1,5-diynes. One common method is the condensation of 5-(2-tetrahydropyranyloxy)-pent-1-yne with 4-nonynyl or 4-nonenyl bromide, followed by hydrolysis to yield tetradeca-4,9-diyn-1-ol or tetradeca-4-yn-9-en-1-ol. These intermediates are then partially hydrogenated to produce the desired geometric isomers of this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Tetradeca-4,9-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming aldehydes or ketones.
Reduction: The double bonds can be reduced to single bonds, resulting in the formation of saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products:
Oxidation: Formation of tetradeca-4,9-dienal.
Reduction: Formation of tetradecan-1-ol.
Substitution: Formation of tetradeca-4,9-dienyl halides or esters.
Aplicaciones Científicas De Investigación
Tetradeca-4,9-dien-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of fragrances and flavors due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Tetradeca-4,9-dien-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses such as attraction or mating . The exact molecular pathways and targets are still under investigation, but its activity is primarily mediated through receptor-ligand interactions.
Comparación Con Compuestos Similares
Tetradeca-4,6-diene-8,10,12-triyne-1-ol: This compound has a similar structure but contains additional triple bonds, which confer different chemical properties.
(Z,E)-Tetradeca-9,12-dien-1-yl acetate: This compound is an ester derivative with similar applications in pheromone studies.
Uniqueness: Tetradeca-4,9-dien-1-ol is unique due to its specific double bond positions, which influence its reactivity and applications. Its ability to act as a pheromone makes it particularly valuable in entomological research and pest control.
Propiedades
Número CAS |
108609-20-7 |
|---|---|
Fórmula molecular |
C14H26O |
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
tetradeca-4,9-dien-1-ol |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,10-11,15H,2-4,7-9,12-14H2,1H3 |
Clave InChI |
RTVRBZVCOFYNLX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCCCC=CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Dioxabicyclo[3.2.1]octan-4-one](/img/structure/B14326085.png)

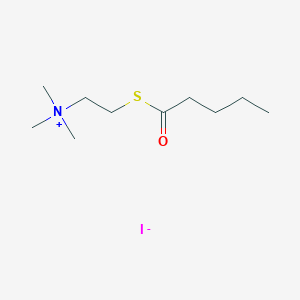
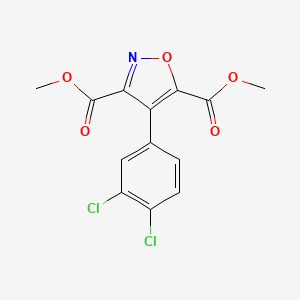

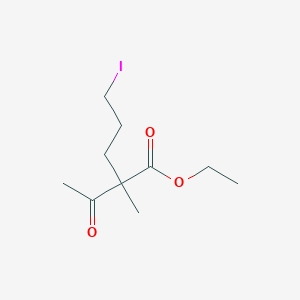

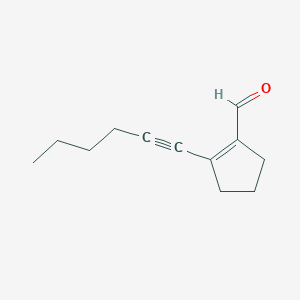

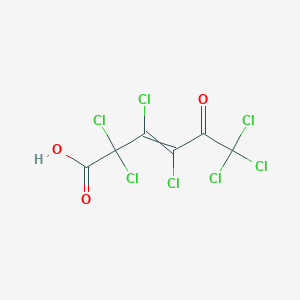
![Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B14326161.png)
